molecular formula C2H5ClS B146325 Chloromethyl methyl sulfide CAS No. 2373-51-5

Chloromethyl methyl sulfide

Cat. No. B146325
CAS RN: 2373-51-5
M. Wt: 96.58 g/mol
InChI Key: JWMLCCRPDOIBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl methyl sulfide is a sulfur-containing organic compound that is used in various chemical reactions, particularly as an alkylating agent. It is known for its ability to undergo nucleophilic substitution reactions and is involved in the synthesis of various sulfur compounds.

Synthesis Analysis

The synthesis of chloromethyl methyl sulfide involves the reaction of chloromethyl compounds with sulfur species. For instance, the chloromethyl trimethylsilylmethyl sulphide acts as a thiocarbonyl ylide synthon, reacting with activated alkenes and alkynes to yield thiophene derivatives . Additionally, chloromethyl methyl sulfide can be generated using chloromethyl compounds and aluminum chloride, which acts as a superelectrophilic methylthiomethylating agent .

Molecular Structure Analysis

The molecular structure of related sulfur compounds, such as dimethyl sulfide, has been investigated using electron diffraction and spectroscopic methods. These studies provide insights into the bond lengths and angles that are likely similar in chloromethyl methyl sulfide .

Chemical Reactions Analysis

Chloromethyl methyl sulfide participates in various chemical reactions. It can undergo nucleophilic substitution reactions with sulfur species, as seen in the reaction of chlorpyrifos-methyl with sulfur species like hydrogensulfide/bisulfide, polysulfides, thiophenolate, and thiosulfate . The chloromethylation of bis(2-thienyl) sulfide also involves chloromethyl methyl sulfide, leading to the formation of polymers with alternating thiophene rings separated by sulfur atoms and methylene groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of chloromethyl methyl sulfide are not detailed in the provided papers, related compounds such as dimethyl sulfide and chloromethyl trimethylsilylmethyl sulphide offer some context. Dimethyl sulfide is known for its role in atmospheric chemistry and its reactions with atomic chlorine, which have implications for the budget of methyl chloride . The vibrational spectra and rotational isomerism of chloroethyl methyl sulfides have been studied, providing information on the behavior of these molecules in different states .

Relevant Case Studies

Case studies involving chloromethyl methyl sulfide include its use in the synthesis of biologically active compounds, such as sulfones. The crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, for example, has been determined using X-ray diffraction, highlighting the importance of chloromethyl compounds in medicinal chemistry . Additionally, the environmental fate of chlorpyrifos-methyl and its reaction with sulfur species in marine environments can be considered a case study for the reactivity of chloromethyl compounds with sulfur nucleophiles .

Scientific Research Applications

Superelectrophilic Methylthiomethylation

Chloromethyl methyl sulfide, when combined with aluminum chloride, acts as an effective methylthiomethylation agent for aromatics. This reagent, due to its superelectrophilic nature, is useful in synthesizing various organic compounds (Olah, Wang, & Neyer, 1994).

Novel Palladium Compounds

It is utilized in the preparation of novel palladium compounds. The oxidative addition of chloromethyl methyl sulfide to palladium (Pd) results in compounds with potential applications in organometallic chemistry (Yoshida, Kurosawa, & Okawara, 1976).

Atmospheric Chemistry

The reaction of dimethyl sulfide with atomic chlorine, involving chloromethyl methyl sulfide, contributes to the global budget of methyl chloride, a naturally occurring halocarbon. This is significant in understanding atmospheric chemistry and its impact on climate (Langer, McGovney, Finlayson‐Pitts, & Moore, 1996).

Polymer Synthesis

Chloromethyl methyl sulfide is used in the chloromethylation of bis(2-thienyl) sulfide, leading to the formation of new polymers with properties akin to organic semiconductors (Papernaya, Sukhomazova, Levanova, Myachina, & Deryagina, 2002).

Safety And Hazards

Chloromethyl methyl sulfide is highly flammable . It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

chloro(methylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClS/c1-4-2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMLCCRPDOIBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178406
Record name Chlorodimethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl methyl sulfide

CAS RN

2373-51-5
Record name Chloromethyl methyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2373-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodimethyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethyl methyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorodimethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl methyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethyl methyl sulfide
Reactant of Route 2
Reactant of Route 2
Chloromethyl methyl sulfide
Reactant of Route 3
Chloromethyl methyl sulfide
Reactant of Route 4
Reactant of Route 4
Chloromethyl methyl sulfide
Reactant of Route 5
Chloromethyl methyl sulfide
Reactant of Route 6
Chloromethyl methyl sulfide

Citations

For This Compound
521
Citations
LC Ducati, MP Freitas, CF Tormena, R Rittner - Journal of molecular …, 2006 - Elsevier
… In addition, in a previous paper on chloromethyl methyl sulfide [10], the anomeric effect was … was to determine the rotational preferences of chloromethyl methyl sulfide (1) and its sulfinyl (…
Number of citations: 12 www.sciencedirect.com
JR Durig, DT Durig, JB Robb, GA Guirgis… - Journal of Raman …, 2000 - Wiley Online Library
… are very limited for chloromethyl methyl sulfide. An electron … was concluded that chloromethyl methyl sulfide exists in the … trans conformation of chloromethyl methyl sulfide, which may …
CF Bennett, DW Goheen… - The Journal of Organic …, 1963 - ACS Publications
… The adduct, which rapidly rearranges to chloromethyl methyl sulfide in the absence of water,4 is hydrolyzed by water to give dimethyl sulfoxide in 80% yield. Introduction of a second …
Number of citations: 10 pubs.acs.org
T Ichikawa, H Owatari, T Kato - The Journal of Organic Chemistry, 1970 - ACS Publications
… Chloromethyl methyl sulfide(10) has been found to add to vinyl chloride in sulfuric acid to … The chlorination of dimethyl sulfide is known to give chloromethyl methyl sulfide (10)2 in good …
Number of citations: 3 pubs.acs.org
T Tagano, Y Wada, S Tanimoto… - Bulletin of the …, 1982 - repository.kulib.kyoto-u.ac.jp
… When chloromethyl methyl sulfide was used instead of chloromethoxymethane, the reaction took place only with cyclic olefins under the catalytic action of AgBF4 leading to 1- and 2-…
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
FG Bordwell, BM Pitt - Journal of the American Chemical Society, 1955 - ACS Publications
… Surprisingly, this reaction could not be initiated using chloromethyl methyl sulfide, chloromethyl ¿-butyl sulfide or a-chlorobenzyl methyl sulfide. Chlorination of Sulfoxides.—The …
Number of citations: 333 pubs.acs.org
MR Altamura, T Hasselstrom… - The Journal of Organic …, 1963 - ACS Publications
… prepared from chloromethyl methyl sulfide and anhydrous potassium pentasulfide substantially by … and chloromethyl methyl sulfide by that of H. Richtzenhain and B. Alfredsson, Chem. …
Number of citations: 11 pubs.acs.org
FL Hsu, LL Szafraniec, WT Beaudry… - The Journal of Organic …, 1990 - ACS Publications
… been proposed, it has been reported that chloromethyl methyl sulfide was oxidized by DMSO to produce formaldehyde, dimethyl sulfide, and other products generated from …
Number of citations: 24 pubs.acs.org
Y TAMURA, H ANNOURA, M FUJI… - Chemical and …, 1986 - jstage.jst.go.jp
… Gross has reported that the Friedel—Crafts reaction of chloromethyl methyl sulfide (3a) with a large excess of benzene (used as a solvent) in the presence of titanium tetrachloride gives …
Number of citations: 19 www.jstage.jst.go.jp
BC Park, DN Kevill - Journal of Chemical Research, 2012 - journals.sagepub.com
… sulfides (showing relatively large l values) also had a substituent within the chloromethyl group, we decided to include in the study the parent (unsubstituted) chloromethyl methyl sulfide …
Number of citations: 4 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.